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molecular formula C9H7F3O B8400279 1-Fluoro-3-difluoromethoxy-5-vinylbenzene

1-Fluoro-3-difluoromethoxy-5-vinylbenzene

Cat. No. B8400279
M. Wt: 188.15 g/mol
InChI Key: FKRMVYXABARLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129233B2

Procedure details

Tri(butyl)vinylstannane (7.0 g, 22.2 mmol) was added to a suspension of 1-bromo-3-fluoro-5-difluoromethoxybenzene (4.9 g, 20.2 mmol; see step (iii) above), dichlorobis(triphenylphosphine)palladium(II) (1.42 g, 2.02 mmol) and anhydrous lithium chloride (0.90 g, 20.2 mmol) in THF (40 mL) under nitrogen at 65° C. and the mixture was stirred for 5 h. The reaction mixture was cooled to 0° C. and 1N NaOH (90 mL) was added. The biphasic mixture was vigorously stirred for 1 h then the layers were separated. The aqueous layer was extracted with Et2O (3×70 mL). The combined organic layers were washed with 2N NaOH (2×40 mL) and H2O (40 mL) then dried (Na2SO4), filtered and concentrated in vacuo. Flash chromatography on silica gel eluting with hexane afforded the sub-title compound (2.2 g, 57%) as a colourless oil.
Name
Tri(butyl)vinylstannane
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
catalyst
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1](C([SnH3])=C(CCCC)CCCC)[CH2:2]CC.Br[C:17]1[CH:22]=[C:21]([O:23][CH:24]([F:26])[F:25])[CH:20]=[C:19]([F:27])[CH:18]=1.[Cl-].[Li+].[OH-].[Na+]>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:27][C:19]1[CH:18]=[C:17]([CH:1]=[CH2:2])[CH:22]=[C:21]([O:23][CH:24]([F:26])[F:25])[CH:20]=1 |f:2.3,4.5,^1:39,58|

Inputs

Step One
Name
Tri(butyl)vinylstannane
Quantity
7 g
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[SnH3]
Name
Quantity
4.9 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC(F)F)F
Name
Quantity
0.9 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.42 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The biphasic mixture was vigorously stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (3×70 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 2N NaOH (2×40 mL) and H2O (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC(=CC(=C1)C=C)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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